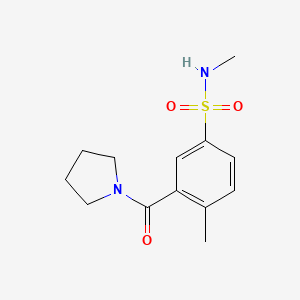
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a pyrrolidine-1-carbonyl group and two methyl groups attached to the nitrogen and the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide can be achieved through several steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the Pyrrolidine-1-carbonyl Group: The benzenesulfonyl chloride is reacted with pyrrolidine-1-carboxylic acid in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Methylation: The final step involves the methylation of the nitrogen and the fourth position of the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Using large reactors for the sulfonation of benzene.
Automated Methylation: Employing automated systems for the methylation steps to ensure consistency and efficiency.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new antibiotics and anti-inflammatory agents.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide-based drugs.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its stable sulfonamide structure.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves:
Inhibition of Enzymes: The compound inhibits enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Molecular Targets: Targets bacterial enzymes, leading to the disruption of essential metabolic pathways.
Pathways Involved: Interferes with the folate synthesis pathway, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks one methyl group compared to N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide.
4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks the methyl group on the nitrogen.
N,4-dimethylbenzenesulfonamide: Lacks the pyrrolidine-1-carbonyl group.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine-1-carbonyl group and the two methyl groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(19(17,18)14-2)9-12(10)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKEHIBMSKPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














